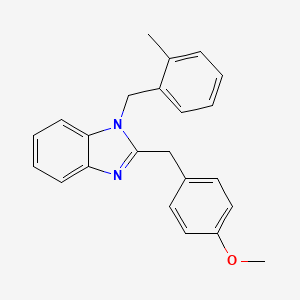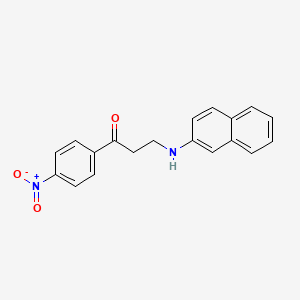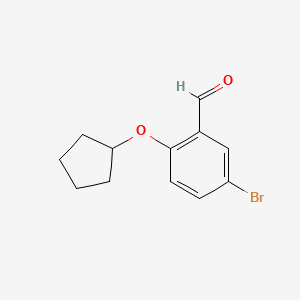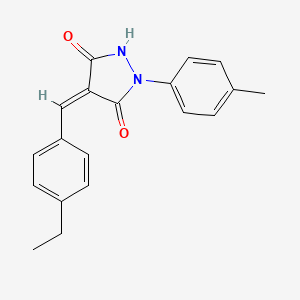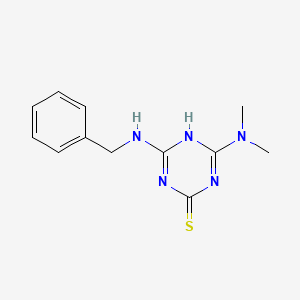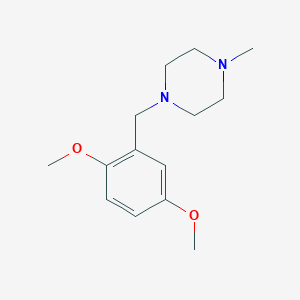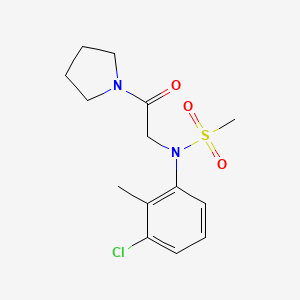![molecular formula C17H24N2O3 B5731532 3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B5731532.png)
3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclopentyl group, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Furan Ring: The furan-2-carbonyl group can be introduced via an acylation reaction using furan-2-carbonyl chloride and the piperazine derivative.
Cyclopentyl Group Introduction: The cyclopentyl group can be attached through a nucleophilic substitution reaction using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Furan-2-carbonyl)piperazin-1-yl)benzamide: Similar structure with a benzamide group instead of a cyclopentyl group.
4-(Furan-2-carbonyl)piperazine-1-carboxamide: Contains a carboxamide group instead of a propan-1-one group.
Uniqueness
3-Cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(8-7-14-4-1-2-5-14)18-9-11-19(12-10-18)17(21)15-6-3-13-22-15/h3,6,13-14H,1-2,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDSHQFWGQFCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)
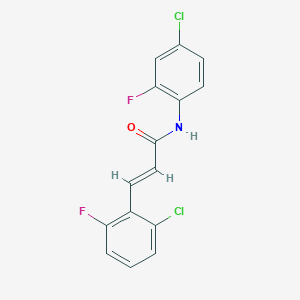
METHANONE](/img/structure/B5731469.png)
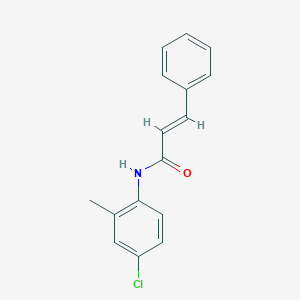
![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
